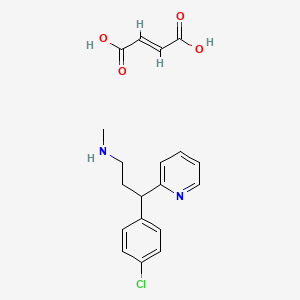
Desmethyl chlorpheniramine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethylchlorpheniramine is a chemical compound with the molecular formula C15H17ClN2 and a molecular weight of 260.76 g/mol . It is a metabolite of chlorpheniramine, a widely used antihistamine. N-Desmethylchlorpheniramine is known for its role in the pharmacokinetics of chlorpheniramine, particularly in its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylchlorpheniramine typically involves the demethylation of chlorpheniramine. One common method is the use of N-methylformamide as a precursor . The reaction conditions often include controlled temperatures and the presence of specific catalysts to facilitate the demethylation process.
Industrial Production Methods
Industrial production of N-Desmethylchlorpheniramine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylchlorpheniramine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert N-Desmethylchlorpheniramine to its corresponding amine.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Desmethylchlorpheniramine, such as N-oxide derivatives from oxidation and amine derivatives from reduction .
Scientific Research Applications
N-Desmethylchlorpheniramine has several scientific research applications:
Mechanism of Action
N-Desmethylchlorpheniramine exerts its effects by binding to histamine H1 receptors, similar to chlorpheniramine. This binding blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms . The molecular targets include the H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: The parent compound, widely used as an antihistamine.
Dexchlorpheniramine: The S-enantiomer of chlorpheniramine, more potent than the racemic mixture.
N-Nitroso Desmethyl Chlorpheniramine: A nitroso derivative of N-Desmethylchlorpheniramine.
Uniqueness
N-Desmethylchlorpheniramine is unique due to its specific role as a metabolite of chlorpheniramine. It provides insights into the metabolic pathways and pharmacokinetics of chlorpheniramine, making it valuable in both research and industrial applications .
Properties
CAS No. |
2321385-26-4 |
|---|---|
Molecular Formula |
C19H21ClN2O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MGNXGZAZRYTQMW-WLHGVMLRSA-N |
Isomeric SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















